methyl 3,5-dinitro-4-(pyridin-2-ylamino)benzoate
Description
Methyl 3,5-dinitro-4-(pyridin-2-ylamino)benzoate is a synthetic aromatic ester featuring a benzoate core substituted with two nitro groups at the 3- and 5-positions and a pyridin-2-ylamino group at the 4-position.
Properties
IUPAC Name |
methyl 3,5-dinitro-4-(pyridin-2-ylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O6/c1-23-13(18)8-6-9(16(19)20)12(10(7-8)17(21)22)15-11-4-2-3-5-14-11/h2-7H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPMEGYLDVQABS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])NC2=CC=CC=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3,5-dinitro-4-(pyridin-2-ylamino)benzoate is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of cancer research and neuroprotection. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves the nitration of 4-(pyridin-2-ylamino)benzoate followed by methylation. The general reaction pathway includes:
- Nitration : Introduction of nitro groups at the 3 and 5 positions of the benzoate ring.
- Methylation : Addition of a methyl group to the carboxylic acid moiety to form the ester.
The compound can be represented structurally as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Its mechanism primarily involves:
- Inhibition of Cancer Cell Proliferation : The compound exhibits significant anti-proliferative effects against various human cancer cell lines, including HepG2 (hepatocellular carcinoma) and A549 (lung adenocarcinoma). The half-maximal inhibitory concentration (IC50) values for these cell lines are reported to be less than 10 µM, indicating potent activity .
- Induction of Apoptosis : Mechanistic studies reveal that this compound induces apoptosis through caspase activation and poly(ADP-ribose) polymerase (PARP) cleavage. Specifically, it stimulates caspase-3 activity, a key player in the apoptotic pathway .
Neuroprotective Effects
In addition to its anticancer properties, this compound has shown promise in neuroprotection:
- C-Abl Inhibition : Research indicates that derivatives of this compound act as c-Abl inhibitors. C-Abl is implicated in neurodegenerative diseases such as Parkinson's disease. Compounds derived from this scaffold have demonstrated lower toxicity compared to existing treatments like nilotinib while maintaining efficacy in protecting neuronal cells from MPP+-induced toxicity .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | <10 | Caspase activation |
| A549 | <10 | PARP cleavage |
Table 2: Neuroprotective Activity Against MPP+ Induced Toxicity
| Compound | Neuroprotective Effect (%) | Toxicity Level |
|---|---|---|
| Methyl 3,5-dinitro... | Significant | Lower than nilotinib |
| Nilotinib | Moderate | Higher toxicity |
Case Studies
- Anticancer Study : A study published in Cancer Letters evaluated the effects of this compound on HepG2 cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value significantly lower than many standard chemotherapeutics .
- Neuroprotection Study : Another investigation focused on the protective effects against MPP+-induced neuronal death in SH-SY5Y cells. The study found that treatment with derivatives led to a marked reduction in cell death compared to controls, suggesting potential therapeutic applications for neurodegenerative conditions .
Comparison with Similar Compounds
Key Compounds:
- Methyl 2,4-dihydroxy-6-methyl benzoate (Compound 5) : Lacks nitro groups but shares the benzoate ester framework. Hydroxyl and methyl groups enhance solubility in polar solvents, contrasting with the target compound’s nitro groups, which reduce solubility but increase stability against nucleophilic attack.
- Benzyl benzoate and hexyl benzoate : Aliphatic ester derivatives with natural origins. Their lack of aromatic substituents limits electronic complexity compared to the target compound, which exhibits strong electron-deficient behavior due to nitro groups.
Structural Impact on Reactivity:
- Nitro vs. Methoxy Groups : Compared to 3,5-dimethoxy-4-(pyridin-2-ylmethoxy)benzoic acid , the target’s nitro groups increase electrophilicity at the aromatic ring, favoring reactions like nucleophilic substitution. Methoxy groups, being electron-donating, enhance ring electron density, as seen in the higher stability of methoxy-substituted benzoates under acidic conditions.
Pyridine- and Pyrazole-Containing Analogs
Key Compounds:
- Methyl 4-(3-oxo-2-phenyl-5-propyl-pyrazolo[4,3-c]pyridine-7-carboxamido)benzoate : Shares a fused pyridine core but incorporates a pyrazole ring. The pyrazolo-pyridine system may enhance planar stacking in biological targets, whereas the target’s pyridinylamino group offers a flexible amine for hydrogen bonding.
- Methyl 4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamido)benzoate : Contains a pyrazole-acetamido side chain. Pyrazole rings are known for metal coordination, whereas the target’s pyridinylamino group may interact with biomolecules via lone-pair electrons or π-stacking.
Nitro-Substituted Aromatic Compounds
- Nitro groups in the target compound differentiate it from most benzoate derivatives, which typically feature hydroxyl, methyl, or methoxy substituents .
Data Tables: Structural and Functional Comparisons
Table 1. Substituent Effects on Benzoate Derivatives
Table 2. Functional Group Impact on Reactivity
Research Findings and Implications
- Biological Activity : Pyridine-containing compounds like the target and those in show promise in targeting enzymes or receptors due to their hydrogen-bonding and stacking capabilities. The nitro groups may enhance binding to electron-rich pockets in proteins.
- Synthetic Applications : The nitro groups in the target compound could facilitate further functionalization (e.g., reduction to amines), offering pathways to derivatives with tailored properties .
Q & A
Basic: What are the critical steps for synthesizing methyl 3,5-dinitro-4-(pyridin-2-ylamino)benzoate, and how can intermediates be characterized?
Methodological Answer:
The synthesis involves sequential functionalization of the benzoate core. A plausible route includes:
Nitro Group Introduction : Nitration of the benzoate precursor under controlled conditions (e.g., mixed HNO₃/H₂SO₄ at 0–5°C) to achieve regioselective 3,5-dinitration.
Pyridinylamination : Coupling the nitro-substituted intermediate with 2-aminopyridine via Buchwald-Hartwig amination using Pd(OAc)₂/XPhos as a catalyst system and Cs₂CO₃ as a base in toluene at 80–100°C .
Esterification : Methyl ester formation via acid-catalyzed methanol reflux.
Characterization :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., pyridinylamino proton shifts at δ 8.2–8.5 ppm ).
- HRMS : Validate molecular weight (e.g., [M+H]⁺ expected within ±2 ppm error ).
Basic: How should researchers design experiments to optimize yield in multi-step syntheses of this compound?
Methodological Answer:
Use Design of Experiments (DoE) principles :
- Variables : Temperature, catalyst loading, solvent polarity, and reaction time.
- Screening : Perform a fractional factorial design to identify critical parameters (e.g., Pd catalyst concentration significantly impacts coupling efficiency).
- Response Surface Methodology (RSM) : Optimize variables for maximum yield. For example, Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and Cs₂CO₃ (2.5 equiv.) in toluene at 90°C yield >70% .
Advanced: How can data contradictions in spectroscopic characterization (e.g., NMR signal overlap) be resolved?
Methodological Answer:
- Isomer Identification : Use 2D NMR (COSY, NOESY) to distinguish between rotational isomers or tautomers. For example, pyridinylamino groups may exhibit restricted rotation, causing split signals .
- Crystallography : Single-crystal X-ray diffraction (as in ) resolves ambiguities in substituent orientation.
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian09/B3LYP/6-31G*) .
Advanced: What strategies are effective for analyzing reaction mechanisms involving nitro and pyridinyl groups?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Study H/D substitution in pyridinylamino protons to identify rate-determining steps.
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track nitro group reduction intermediates.
- Computational Pathways : Employ quantum chemical calculations (e.g., transition state modeling via NEB method) to map energy profiles for nitration/amination steps .
Basic: What are standard protocols for purity assessment and handling hygroscopic intermediates?
Methodological Answer:
- HPLC/HUPLC : Use C18 columns with ammonium acetate buffer (pH 6.5) and UV detection at 254 nm. Target ≥95% purity with retention time consistency .
- Handling Hygroscopic Intermediates : Store under inert gas (N₂/Ar) with molecular sieves. Use gloveboxes for moisture-sensitive steps (e.g., Pd-catalyzed coupling) .
Advanced: How can this compound be applied in interdisciplinary research (e.g., materials science or medicinal chemistry)?
Methodological Answer:
- Materials Science :
- Coordination Polymers : Leverage pyridinylamino groups as ligands for metal-organic frameworks (MOFs) .
- Energetic Materials : Nitro groups contribute to high density and thermal stability for propellant formulations .
- Medicinal Chemistry :
- Antimicrobial Screening : Test against Gram-positive/negative bacteria via MIC assays (e.g., 24–48 hr incubation in LB broth) .
- Kinase Inhibition : Use fluorescence polarization assays to evaluate binding to ATP pockets .
Advanced: What computational tools are recommended for predicting physicochemical properties?
Methodological Answer:
- LogP/Solubility : Use Schrödinger’s QikProp or ADMET Predictor with input from 3D structures (e.g., nitro groups reduce solubility by 1–2 log units).
- Thermal Stability : Perform ReaxFF MD simulations to predict decomposition pathways at high temperatures .
Basic: How should researchers address reproducibility challenges in Pd-catalyzed reactions?
Methodological Answer:
- Catalyst Activation : Pre-mix Pd(OAc)₂ and XPhos in solvent for 10 min before adding substrates .
- Oxygen Sensitivity : Degas solvents with freeze-pump-thaw cycles and use sealed reaction vessels.
- Base Selection : Cs₂CO₃ outperforms K₂CO₃ in coupling efficiency due to superior solubility in toluene .
Advanced: What statistical methods are suitable for analyzing structure-activity relationships (SAR) in derivatives?
Methodological Answer:
- Multivariate Analysis : PCA or PLS regression to correlate substituent electronic effects (Hammett σ) with bioactivity .
- Machine Learning : Train neural networks (e.g., Random Forest) on datasets of nitroaromatic derivatives to predict toxicity or efficacy .
Basic: What safety protocols are essential for handling nitroaromatic compounds?
Methodological Answer:
- Explosivity Risk : Avoid grinding dry nitro compounds; use wet milling.
- Toxicity Mitigation : Use fume hoods, nitrile gloves, and monitor NO₂ emissions via gas sensors.
- Waste Disposal : Neutralize with aqueous NaHCO₃ before incineration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
